

## Clarification of Nomenclature: ARM1 vs. SARM1 vs. ADRM1

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |  |  |
|----------------------|-----------|-----------|--|--|
| Compound Name:       | ARM1      |           |  |  |
| Cat. No.:            | B15576125 | Get Quote |  |  |

A query for "**ARM1** inhibitor" most likely refers to inhibitors of **SARM1** (Sterile Alpha and Toll Interleukin Receptor Motif-containing protein 1), a key therapeutic target in neurodegenerative diseases. **SARM1** contains an N-terminal ARM (Armadillo Repeat) domain which serves as an allosteric regulatory site, making the term "**ARM1** inhibitor" a plausible shorthand.

Alternatively, "ARM1" could be a typographical error for ADRM1 (Adhesion Regulating Molecule 1), also known as RPN13, a ubiquitin receptor on the proteasome targeted in cancer therapy. Given the extensive and recent research focus on SARM1 in neurodegeneration, this guide will primarily focus on SARM1 as the intended target, with a concise section on ADRM1 for completeness.

## Primary Biological Target: SARM1 (Sterile Alpha and TIR Motif Containing 1)

The central biological target of SARM1 inhibitors is the SARM1 protein itself. SARM1 is a highly regulated enzyme that functions as the central executioner of programmed axon degeneration, a process also known as Wallerian degeneration.[1] This pathway is implicated in a wide range of neurodegenerative conditions, including peripheral neuropathies, traumatic brain injury, and amyotrophic lateral sclerosis (ALS).[2][3]

SARM1's destructive function is mediated by its intrinsic NADase (Nicotinamide Adenine Dinucleotide hydrolase) activity, located within its C-terminal TIR (Toll/Interleukin-1 Receptor) domain.[1][4] Upon activation by injury or disease-related stress, SARM1 rapidly depletes the



essential cellular metabolite NAD+, leading to catastrophic energy failure and subsequent disassembly of the axon.[5] Therefore, the primary goal of SARM1 inhibitors is to block this NADase activity.

Inhibitors achieve this through two principal mechanisms:

- Orthosteric Inhibition: Targeting the NADase active site within the TIR domain directly.
- Allosteric Inhibition: Binding to a regulatory site outside the active site to induce a
  conformational change that prevents enzymatic activity. A key allosteric site is located within
  the N-terminal ARM domain.[6][7]

### **Quantitative Data: SARM1 Inhibitor Potency**

The following table summarizes the inhibitory potency of several representative SARM1 inhibitors.



| Compound<br>Name/Class           | Target Site          | Assay Type           | Potency (IC50)                            | Reference |
|----------------------------------|----------------------|----------------------|-------------------------------------------|-----------|
| Compound 331P1                   | hSARM1<br>Hydrolase  | Biochemical          | 189.3 nM                                  | [2][8]    |
| Compound 174                     | hSARM1<br>Hydrolase  | Biochemical          | 17.2 nM                                   | [2]       |
| Disarm Therapeutics Compound     | Full-length<br>SARM1 | Mass<br>Spectrometry | < 100 nM                                  | [9]       |
| Isothiazole<br>(Compound 1)      | SARM1 NADase         | Biochemical          | 4 μΜ                                      | [10]      |
| MY-9B                            | Allosteric (C311)    | Cellular cADPR       | Low μM                                    | [6]       |
| WX-02-37                         | Allosteric (C311)    | Cellular cADPR       | Low μM                                    | [6]       |
| Nicotinamide<br>Riboside (NR)    | SARM1 NADase         | HPLC                 | Not specified<br>(Inhibitor)              | [11]      |
| Nicotinic Acid<br>Riboside (NaR) | SARM1 NADase         | HPLC                 | Not specified<br>(Inhibitor)              | [11]      |
| Vacor Riboside<br>(VR)           | SARM1 NADase         | HPLC                 | Not specified<br>(Inhibitor)              | [11]      |
| NADP                             | SARM1 NADase         | HPLC                 | Not specified<br>(Substrate<br>Inhibitor) | [11]      |

# Signaling Pathways and Experimental Workflows SARM1 Activation and Signaling Pathway

In healthy axons, SARM1 is maintained in an inactive, autoinhibited state.[3] Axonal injury or disease leads to a drop in the levels of the axon survival factor NMNAT2, causing an accumulation of its substrate, nicotinamide mononucleotide (NMN).[1] This increase in the NMN/NAD+ ratio triggers the activation of SARM1.[3] Activated SARM1 consumes all axonal NAD+, leading to energy failure, cytoskeletal breakdown, and ultimately, axon degeneration.[1]









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. The SARM1 Axon Degeneration Pathway: Control of the NAD+ Metabolome Regulates Axon Survival in Health and Disease PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of Novel SARM1 Inhibitors for the Treatment of Chemotherapy-Induced Peripheral Neuropathy PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. Selective inhibitors of SARM1 targeting an allosteric cysteine in the autoregulatory ARM domain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A duplex structure of SARM1 octamers stabilized by a new inhibitor PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. | BioWorld [bioworld.com]
- 10. academic.oup.com [academic.oup.com]
- 11. SARM1 is a multi-functional NAD(P)ase with prominent base exchange activity, all regulated bymultiple physiologically relevant NAD metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Clarification of Nomenclature: ARM1 vs. SARM1 vs. ADRM1]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15576125#what-is-the-biological-target-of-arm1-inhibitor]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com